Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
2,4-Disubstituted Thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring, exhibiting diverse biological activities.
Uniqueness
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the hydroxybenzoate moiety enhances its solubility and reactivity, making it a valuable compound in research and development .
Biological Activity
Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoate structure with a hydroxyl group and a thiazole moiety, which contributes to its biological activity. The molecular formula is C12H13N1O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, leading to modulation of their activity.
Table 1: Antimicrobial Activity of this compound
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
The compound has shown potential as a candidate for developing new antimicrobial agents due to its effectiveness against both bacterial and fungal strains .
2. Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. It has demonstrated the ability to induce apoptosis in various cancer types.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines using the MTT assay. The results showed:
- MCF-7 Cell Line : IC50 = 25 µM
- PC3 Cell Line : IC50 = 30 µM
The compound induced apoptosis as evidenced by increased annexin V positivity in flow cytometry assays, indicating that it triggers programmed cell death pathways .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote cell death in cancer cells.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects against cancer cells.
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)10-6-9(4-5-12(10)15)11-7-18-8(2)14-11/h4-7,15H,3H2,1-2H3 |
InChI Key |
BXLLENPJHDDWSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)O |
Origin of Product |
United States |
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